molecular formula C24H23N5O2 B12697764 18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide CAS No. 65277-37-4

18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide

Cat. No.: B12697764
CAS No.: 65277-37-4
M. Wt: 413.5 g/mol
InChI Key: SCGCMFLZZPDEIQ-UHFFFAOYSA-N
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Description

18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework and the presence of multiple functional groups, including an imino group, an oxa group, and a carboxamide group. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the functional groups. Industrial production methods may involve the use of advanced techniques such as high-pressure reactions and catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imino and carboxamide groups are particularly important for its binding to target molecules. These interactions can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to fully elucidate the mechanism of action and the molecular targets involved.

Comparison with Similar Compounds

When compared to similar compounds, 18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide stands out due to its unique pentacyclic structure and the presence of multiple functional groups. Similar compounds may include other pentacyclic structures with different functional groups, such as 13-[(1E)-2,6-dimethylhepta-1,5-dienyl]-6,8,15-trihydroxy-18,18-dimethyl-3,12,17-trioxapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),4,6,8,15,19,21-octaen-10-one . The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

65277-37-4

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide

InChI

InChI=1S/C24H23N5O2/c1-3-28(4-2)16-10-9-14-11-17-21(31-19(14)12-16)20(23(26)30)22(25)29-13-15-7-5-6-8-18(15)27-24(17)29/h5-12,25H,3-4,13H2,1-2H3,(H2,26,30)

InChI Key

SCGCMFLZZPDEIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C3C(=C(C(=N)N4C3=NC5=CC=CC=C5C4)C(=O)N)O2

Origin of Product

United States

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